Cas no 2171807-55-7 (4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic acid)

4-6-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a but-2-ynoic acid moiety and a methyl-substituted heptanamide backbone, offering unique steric and electronic properties for modifying peptide conformation and reactivity. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis protocols, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing alkyne functionalities into peptide chains, facilitating subsequent click chemistry modifications. Its carefully designed structure provides controlled reactivity while maintaining stability during synthesis, making it a valuable building block for advanced peptide engineering and bioconjugation studies.
4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic acid structure
2171807-55-7 structure
Product Name:4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic acid
CAS No:2171807-55-7
MF:C27H30N2O5
MW:462.537507534027
CID:6333763
PubChem ID:165777285
Update Time:2025-05-30

4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic acid
    • 4-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]but-2-ynoic acid
    • 2171807-55-7
    • EN300-1550687
    • Inchi: 1S/C27H30N2O5/c1-18(26(32)28-16-8-15-25(30)31)9-7-10-19(2)29-27(33)34-17-24-22-13-5-3-11-20(22)21-12-4-6-14-23(21)24/h3-6,11-14,18-19,24H,7,9-10,16-17H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: CRSKXBGVWTZZGM-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)CCCC(C(NCC#CC(=O)O)=O)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 762
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic acid Pricemore >>

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Additional information on 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic acid

4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic Acid: A Comprehensive Overview

The compound with CAS No 2171807-55-7, known as 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic acid, is a highly specialized organic molecule with significant potential in the fields of drug delivery, materials science, and biotechnology. This compound is characterized by its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a heptanamide moiety and a butynoic acid functional group. The Fmoc group, a well-known protecting group in peptide synthesis, adds a layer of complexity and functionality to the molecule.

Recent studies have highlighted the importance of such compounds in the development of bioconjugates and drug delivery systems. The Fmoc group, when incorporated into larger molecules, can serve as a versatile platform for attaching various bioactive agents or targeting ligands. For instance, researchers have demonstrated that Fmoc-containing compounds can be used to create stimuli-responsive materials that release drugs in response to specific environmental changes, such as pH or temperature shifts.

The heptanamide moiety in this compound contributes to its amphiphilic nature, making it suitable for applications in emulsion stabilization or as a component in lipid-like nanoparticles. Additionally, the butynoic acid group introduces alkyne functionality, which can be exploited for click chemistry reactions—a powerful tool in organic synthesis for constructing complex molecules with high precision.

From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions. The Fmoc group is typically introduced via nucleophilic acyl substitution using fluorenylmethyloxycarbonyl chloride (FMOC-CI). Subsequent steps may involve amide bond formation to attach the heptanamide chain and further functionalization to introduce the butynoic acid group. The multi-step synthesis requires meticulous control over reaction conditions to ensure high yields and purity.

Recent advancements in catalytic methods have also opened new avenues for synthesizing similar compounds more efficiently. For example, the use of transition metal catalysts has enabled the formation of complex amide linkages under milder conditions, reducing the overall cost and environmental impact of the synthesis process.

In terms of applications, this compound has shown promise in several areas. In drug delivery systems, its amphiphilic nature allows it to form self-assembled structures such as micelles or vesicles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. Furthermore, its reactivity towards click chemistry makes it an attractive candidate for creating cross-linked networks or bioconjugates with tailored properties.

Another emerging application is in the field of biotechnology, where such compounds can serve as scaffolds for protein engineering or enzyme immobilization. The ability to attach multiple functional groups onto a single molecule enables researchers to design multi-functional platforms that can interact with biological systems in precise ways.

From an analytical standpoint, characterizing such complex molecules requires advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the molecular structure and purity of the compound. Recent improvements in high-resolution MS have further enhanced our ability to confirm the exact composition and molecular weight of such compounds.

In conclusion, 4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamidobut-2-ynoic acid represents a sophisticated organic molecule with diverse applications across multiple disciplines. Its unique combination of functional groups makes it a valuable tool in modern chemical research and development.

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